3-Acetyloxy-5-Chlorindol

Übersicht

Beschreibung

3-Acetyloxy-5-chloroindole, also known as 3-Acetyloxy-5-chloroindole, is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Acetyloxy-5-chloroindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Acetyloxy-5-chloroindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyloxy-5-chloroindole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biologisches Potenzial von Indolderivaten

Indolderivate, einschließlich 3-Acetyloxy-5-Chlorindol, wurden als Träger verschiedener biologischer Aktivitäten erkannt . Zu diesen Aktivitäten gehören antivirale, entzündungshemmende, krebshemmende, anti-HIV, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalaria und anticholinesterase Aktivitäten . Diese breite Palette an biologischen Aktivitäten macht Indolderivate zu einem interessanten Forschungsthema .

Allosterische Modulation des 5-HT₃-Rezeptors

5-Chlorindol, eine verwandte Verbindung, wurde als ein potenter allosterischer Modulator des 5-HT₃-Rezeptors identifiziert . Dieser Rezeptor ist ein ligandengesteuerter Ionenkanal, der allosterisch durch verschiedene Verbindungen moduliert wird . Die Untersuchung von 5-Chlorindol könnte Einblicke in die potenziellen Anwendungen von this compound in diesem Bereich liefern.

Antivirale Aktivität

Es wurde berichtet, dass Indolderivate antivirale Aktivität aufweisen . Zum Beispiel wurden 6-Amino-4-substituiertealkyl-1H-indol-2-substituiertecarboxylatsderivate hergestellt und als antivirale Wirkstoffe beschrieben . Dies deutet darauf hin, dass this compound möglicherweise auf seine antiviralen Eigenschaften hin untersucht werden könnte.

Entzündungshemmende Aktivität

Es wurde festgestellt, dass Indolderivate entzündungshemmende Eigenschaften besitzen . Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Entzündungszuständen eingesetzt werden könnte.

Krebshemmende Aktivität

Indolderivate haben eine krebshemmende Aktivität gezeigt . Dies deutet darauf hin, dass this compound möglicherweise auf seine krebshemmenden Eigenschaften hin untersucht werden könnte.

Hemmung von mutierten EGFR/BRAF-Signalwegen

Es wurde eine neue Reihe von 5-Chlor-Indol-2-Carboxylatsderivaten als potente Inhibitoren von mutierten EGFR/BRAF-Signalwegen mit antiproliferativer Aktivität entwickelt <

Wirkmechanismus

Target of Action

3-Acetyloxy-5-chloroindole, also known as (5-chloro-1H-indol-3-yl) acetate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 3-Acetyloxy-5-chloroindole may also interact with various targets. For instance, indole derivatives have shown inhibitory activity against glycogen phosphorylase (GP), a key enzyme in glucose metabolism .

Mode of Action

Indole derivatives are known to mimic peptide structures and reversibly bind to enzymes . This suggests that 3-Acetyloxy-5-chloroindole might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways . For example, they can stimulate the production of plant hormones like indole-3-acetic acid through the degradation of tryptophan . They also have the potential to activate plant immunity . Therefore, it’s plausible that 3-Acetyloxy-5-chloroindole could influence similar biochemical pathways.

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Indole derivatives have demonstrated diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action, efficacy, and stability of 3-Acetyloxy-5-chloroindole could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s stability and interaction with its targets .

Biochemische Analyse

Biochemical Properties

3-Acetyloxy-5-chloroindole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind with high affinity to multiple receptors, which makes it a valuable tool in biochemical research. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the formation of stable complexes, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of 3-Acetyloxy-5-chloroindole on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . Additionally, 3-Acetyloxy-5-chloroindole has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of 3-Acetyloxy-5-chloroindole involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, 3-Acetyloxy-5-chloroindole can activate transcription factors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Acetyloxy-5-chloroindole have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Acetyloxy-5-chloroindole is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 3-Acetyloxy-5-chloroindole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm.

Metabolic Pathways

3-Acetyloxy-5-chloroindole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function. Additionally, 3-Acetyloxy-5-chloroindole can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of 3-Acetyloxy-5-chloroindole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Once inside the cell, 3-Acetyloxy-5-chloroindole can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and its overall effects on cellular function.

Subcellular Localization

The subcellular localization of 3-Acetyloxy-5-chloroindole plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of 3-Acetyloxy-5-chloroindole within the cell is essential for its ability to modulate specific biochemical pathways and cellular processes.

Biologische Aktivität

3-Acetyloxy-5-chloroindole is a compound of increasing interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

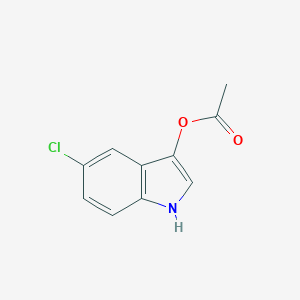

Chemical Structure and Properties

3-Acetyloxy-5-chloroindole, also known as (5-chloro-1H-indol-3-yl) acetate, belongs to the indole class of compounds. Indole derivatives are known for their ability to mimic peptide structures and interact with various enzymes, proteins, and receptors, which underlies their biological activity.

Biological Activities

Research indicates that 3-acetyloxy-5-chloroindole exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that 3-acetyloxy-5-chloroindole may inhibit the growth of various cancer cell lines. For instance, it has shown potential against human tumor cell lines such as colon carcinoma and lung carcinoma .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.

- Anti-inflammatory Effects : Similar compounds in the indole family have been associated with anti-inflammatory properties, suggesting that 3-acetyloxy-5-chloroindole may modulate inflammatory pathways.

The mechanism of action for 3-acetyloxy-5-chloroindole involves several biochemical pathways:

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis of various molecules within the body. This interaction can influence the metabolism of both endogenous and exogenous compounds.

- Cell Signaling Modulation : It has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. This modulation can result in either activation or inhibition of specific pathways depending on the cellular context and concentration used.

Pharmacokinetics

The pharmacokinetics of 3-acetyloxy-5-chloroindole are influenced by its chemical structure. Factors such as solubility, stability under physiological conditions, and the presence of functional groups affect its absorption, distribution, metabolism, and excretion (ADME) profiles. Studies indicate that the compound is relatively stable under standard laboratory conditions but may degrade over time, which could impact its efficacy in vivo.

Dosage Effects

In animal models, dosage plays a critical role in determining the biological effects of 3-acetyloxy-5-chloroindole:

- Low Doses : At lower concentrations, beneficial effects such as enhanced metabolic activity and improved cellular function have been reported.

- High Doses : Conversely, higher concentrations may lead to cytotoxic effects or unwanted side effects, necessitating careful dosage optimization in therapeutic applications.

Case Studies

A few studies have highlighted the potential applications of 3-acetyloxy-5-chloroindole:

- Cancer Cell Line Studies : Research has shown that treatment with 3-acetyloxy-5-chloroindole leads to significant reductions in proliferation rates in various cancer cell lines. For example, IC50 values were determined for specific cell lines indicating effective concentrations for therapeutic action .

- Antimicrobial Testing : In vitro tests have demonstrated that 3-acetyloxy-5-chloroindole exhibits antimicrobial activity against several bacterial strains. This suggests its potential use as a novel antimicrobial agent.

Future Directions

The ongoing exploration of 3-acetyloxy-5-chloroindole's biological activities presents numerous avenues for future research:

- Therapeutic Applications : Further studies are needed to investigate its efficacy as an anticancer or antimicrobial agent in vivo.

- Mechanistic Studies : Understanding the detailed molecular mechanisms by which this compound exerts its effects will be crucial for developing targeted therapies.

Eigenschaften

IUPAC Name |

(5-chloro-1H-indol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-6(13)14-10-5-12-9-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSSBGDLKMSHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114306-00-2 | |

| Record name | 5-chloro-1H-indol-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.